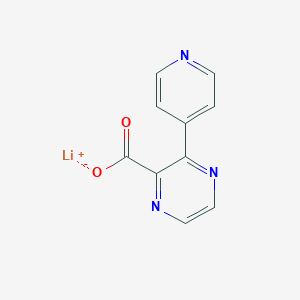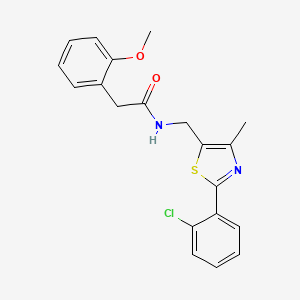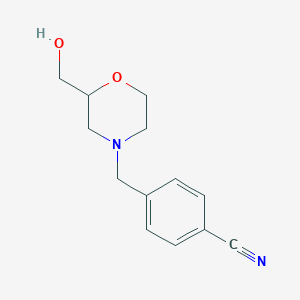![molecular formula C8H4ClNO3 B2418988 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid CAS No. 1367926-41-7](/img/structure/B2418988.png)
4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid
カタログ番号:
B2418988
CAS番号:
1367926-41-7
分子量:
197.57
InChIキー:
PXYSBEJEBCDSTN-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid is a pyridinecarboxylic acid derivative . It has a molecular weight of 197.58 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H4ClNO3/c9-5-2-10-3-7-4 (5)1-6 (13-7)8 (11)12/h1-3H, (H,11,12) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid compound . Its melting point is between 250-253 degrees Celsius .科学的研究の応用
Synthesis and Chemical Properties
- 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid and its derivatives have been explored for their synthesis and chemical properties. For example, Mojumdar et al. (2009) detailed the synthesis of Benzofuro[3,2-c]pyridine and its coordination reactions, which are closely related to the chemical structure of this compound (Mojumdar, Šimon, & Krutošíková, 2009).
Spectroscopy and Structural Analysis
- Spectroscopic techniques like NMR have been employed to analyze compounds similar to this compound. Chruszcz et al. (2003) investigated the NMR spectra of Pyridine-2-phosphono-4-carboxylic acid, which shares structural similarities (Chruszcz et al., 2003).
Antimicrobial Activities and DNA Interactions
- The antimicrobial activities and DNA interactions of derivatives of pyridine-2-carboxylic acid, which is structurally related to this compound, have been studied. Tamer et al. (2018) investigated compounds like 4- chloro-pyridine- 2- carboxylic acid for their antimicrobial properties and DNA interactions (Tamer et al., 2018).
Extraction and Application in Various Industries
- Compounds like Pyridine-3-carboxylic acid have been examined for their extraction processes and applications in industries such as food, pharmaceutical, and biochemical. Kumar and Babu (2009) explored the extraction of Pyridine-3-carboxylic acid using different diluents, highlighting the industrial relevance of such compounds (Kumar & Babu, 2009).
Coordination Chemistry and Complex Formation
- The coordination chemistry of related compounds, involving the formation of complexes, is a significant area of study. This includes the formation of complexes with metals, as illustrated in the work of Mojumdar et al. (2009), which can provide insights into the potential applications of this compound in coordination chemistry (Mojumdar, Šimon, & Krutošíková, 2009).
Crystal Engineering and Polymorphism
- Research on crystal engineering and polymorphism of pyridine carboxylic acids, such as studies by Grossel et al. (2006), can provide valuable insights into the structural and physical properties of this compound and its potential applications in material science (Grossel et al., 2006).
Safety and Hazards
特性
IUPAC Name |
4-chlorofuro[2,3-c]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYSBEJEBCDSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC2=CN=CC(=C21)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367926-41-7 |
Source


|
| Record name | 4-chlorofuro[2,3-c]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Lithium;3-pyridin-4-ylpyrazine-2-carboxylate
Cat. No.: B2418905
CAS No.: 2361644-94-0
3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid
Cat. No.: B2418906
CAS No.: 2248290-21-1
N1-butyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3...
Cat. No.: B2418907
CAS No.: 872724-75-9
4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile
Cat. No.: B2418908
CAS No.: 163918-99-8






![1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2418911.png)

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2418915.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2418918.png)
![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418924.png)
![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)

